molecular formula C16H17N3O2S B4287258 N-mesityl-N'-(3-nitrophenyl)thiourea

N-mesityl-N'-(3-nitrophenyl)thiourea

Cat. No.: B4287258
M. Wt: 315.4 g/mol
InChI Key: GDCJZMFWBZNKCZ-UHFFFAOYSA-N
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Description

N-Mesityl-N'-(3-nitrophenyl)thiourea is a thiourea derivative featuring a mesityl (2,4,6-trimethylphenyl) group and a 3-nitrophenyl substituent. Thioureas are sulfur-containing compounds with a general structure (R1R2N)(R3R4N)C=S, known for diverse biological activities, including anticancer, antimicrobial, and agrochemical applications .

Properties

IUPAC Name

1-(3-nitrophenyl)-3-(2,4,6-trimethylphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2S/c1-10-7-11(2)15(12(3)8-10)18-16(22)17-13-5-4-6-14(9-13)19(20)21/h4-9H,1-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDCJZMFWBZNKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=S)NC2=CC(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Thiourea derivatives are highly tunable via substituent modifications. Key analogs include:

Compound Name R1 Substituent R2 Substituent Key Properties Biological Activity Reference
N-Mesityl-N'-(3-nitrophenyl)thiourea 2,4,6-Trimethylphenyl 3-Nitrophenyl High hydrophobicity (mesityl), electron-deficient (nitro) Potential EGFR inhibition*
N'-(3-Chlorophenyl)-N-(quinolinyl)thiourea Quinolinylmethyl 3-Chlorophenyl Melting point: 220–221°C; moderate yield (50%) Anticancer (EGFR inhibition)
M1 (Amino acid-thiourea) Amino acid moiety Aryl group Enhanced hydrophilicity; high anti-amoebic activity (IC50 < chlorhexidine) Anti-Acanthamoeba
1-(2,6-Dichlorobenzoyl)-3-(3-nitrophenyl)thiourea 2,6-Dichlorobenzoyl 3-Nitrophenyl Crystalline; agrochemical applications Agrochemical (herbicide)
N,N'-Bis(3-methylphenyl)thiourea 3-Methylphenyl 3-Methylphenyl Molar mass: 256.37 g/mol; symmetric structure Not specified

Notes:

  • Hydrophobicity : The mesityl group in this compound likely enhances membrane permeability compared to smaller substituents (e.g., 3-chlorophenyl or pyridinylmethyl) .
  • Electronic Effects : The 3-nitro group may improve binding to tyrosine kinases (e.g., EGFR) by interacting with polar residues, as seen in other nitro-containing thioureas .
  • Symmetry : Symmetric thioureas (e.g., N,N'-bis(3-methylphenyl)thiourea) exhibit simpler NMR spectra but reduced selectivity compared to asymmetric analogs .

Q & A

Q. What are the key structural features and functional groups of N-mesityl-N'-(3-nitrophenyl)thiourea, and how can they be experimentally verified?

The compound contains a thiourea backbone (R<sup>1</sup>-NH-C(=S)-NH-R<sup>2</sup>) with mesityl (2,4,6-trimethylphenyl) and 3-nitrophenyl substituents. Key functional groups include:

  • Thiocarbonyl (C=S) : Confirmed via IR spectroscopy (ν(C=S) ~1190–1250 cm<sup>-1</sup>) .
  • Nitro group (NO2) : Characterized by UV-Vis absorption (λmax ~270–310 nm due to π→π* transitions) .
  • Methyl groups : Observed in <sup>1</sup>H NMR (δ ~2.3 ppm for aromatic methyl protons) .
    Methodological verification : Combine X-ray crystallography (e.g., SHELXL refinement ) with DFT calculations (B3LYP functional ) to validate bond lengths and angles.

Q. What synthetic routes are most effective for preparing this compound?

The compound is typically synthesized via:

  • Nucleophilic addition : React mesityl isothiocyanate with 3-nitroaniline in anhydrous THF at 0–5°C under nitrogen .
  • Two-step coupling : Use carbodiimide-mediated coupling of mesitylamine and 3-nitrophenyl isothiocyanate, with triethylamine as a base .
    Optimization : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) and purify by recrystallization from ethanol/DMF (yield: 70–85%) .

Q. How do solvent polarity and temperature affect the stability of this compound?

  • Thermal stability : Decomposition occurs above 250°C (TGA data ). Store at –20°C under inert gas to prevent oxidation of the thiourea moiety .
  • Solvent effects : High solubility in DMF and DMSO due to hydrogen bonding with C=S; avoid protic solvents (e.g., water, methanol) to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the biological activity of this thiourea derivative against enzyme targets?

  • Inhibition assays : Use fluorescence quenching to study interactions with trypsin or acetylcholinesterase (IC50 determination) .
  • Computational docking : Perform molecular dynamics simulations (AMBER or GROMACS) to predict binding modes, prioritizing the thiocarbonyl and nitro groups as active sites .
  • Control experiments : Compare with N-mesityl-N'-phenylthiourea to isolate the nitro group’s electronic effects .

Q. What crystallographic challenges arise when determining the structure of this compound, and how can they be resolved?

  • Disorder issues : The mesityl group’s methyl substituents often exhibit rotational disorder. Mitigate by collecting data at 100 K and using SQUEEZE (PLATON) to model solvent voids .
  • Twinned crystals : Employ twin refinement in SHELXL (HKLF 5 format) for pseudo-merohedral twinning .
  • Validation : Cross-check with Hirshfeld surface analysis (CrystalExplorer) to confirm intermolecular interactions .

Q. How should researchers address contradictions between computational and experimental data (e.g., bond lengths, reactivity)?

  • Functional selection : Test hybrid functionals (e.g., B3LYP vs. M06-2X) to improve agreement with X-ray bond lengths (Δ < 0.02 Å) .
  • Solvent modeling : Include implicit solvation (e.g., SMD model) in DFT to match experimental reaction rates in DMF .
  • Error analysis : Use QTAIM (Quantum Theory of Atoms in Molecules) to reconcile differences in electron density distributions .

Q. What methodologies are optimal for studying structure-activity relationships (SAR) in substituted thiourea analogs?

  • Substituent variation : Synthesize analogs with electron-withdrawing (e.g., –CF3) or donating (–OCH3) groups and compare via Hammett plots .
  • QSAR modeling : Apply Gaussian-based descriptors (HOMO/LUMO energies, MEP surfaces) to correlate electronic effects with bioactivity .
  • Crystallographic data mining : Use the Cambridge Structural Database to identify trends in hydrogen-bonding patterns .

Q. What are the mechanisms of toxicity for thiourea derivatives, and how can they be mitigated during handling?

  • Thyroid disruption : Thioureas inhibit thyroperoxidase, leading to hormonal imbalances. Test via <sup>125</sup>I uptake assays in FRTL-5 cells .
  • Skin sensitization : Use in vitro alternatives like KeratinoSens™ to assess allergic potential .
  • Mitigation : Employ gloveboxes for synthesis and LC-MS to detect trace degradation products (e.g., cyanamide) .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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